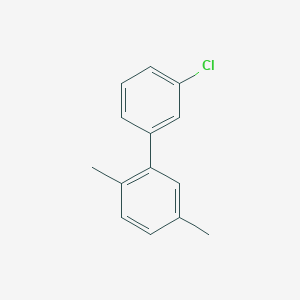

1,1'-Biphenyl, 3'-chloro-2,5-dimethyl-

Description

Significance of Biaryl Scaffolds in Advanced Synthesis

Biaryl scaffolds are prevalent in a multitude of biologically active natural products and pharmaceutical agents. Their rigid yet conformationally flexible nature allows them to act as privileged structures in drug discovery, interacting with biological targets with high specificity. Furthermore, the atropisomerism exhibited by certain ortho-substituted biphenyls, where rotation around the central bond is restricted, has been harnessed in asymmetric catalysis to create chiral ligands that can induce high levels of stereoselectivity in chemical reactions.

Overview of Halogenated and Alkylated Biphenyls as Research Targets

The introduction of halogen and alkyl substituents onto the biphenyl (B1667301) framework dramatically influences its physicochemical properties and reactivity. Halogenated biphenyls, particularly polychlorinated biphenyls (PCBs), have been extensively studied due to their historical industrial applications and environmental persistence. nih.govepa.govnih.gov Research into these compounds has provided valuable insights into their chemical stability and metabolism. nih.govepa.govnih.gov Alkylated biphenyls are of interest for their potential applications in materials science and as intermediates in organic synthesis. The presence of alkyl groups can enhance solubility in organic solvents and influence the conformational preferences of the biphenyl system.

Specific Focus on the 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl- Framework

The compound 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl- represents a specific example of a halogenated and alkylated biphenyl. Its structure combines the features of a chlorinated phenyl ring and a dimethyl-substituted phenyl ring. While this particular compound is not extensively documented in the scientific literature, an examination of its structure allows for the prediction of its properties and reactivity based on the well-established principles of organic chemistry. The substitution pattern is expected to result in a non-planar conformation due to steric hindrance between the substituents and the adjacent phenyl ring.

Structure

3D Structure

Properties

CAS No. |

86949-86-2 |

|---|---|

Molecular Formula |

C14H13Cl |

Molecular Weight |

216.70 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-1,4-dimethylbenzene |

InChI |

InChI=1S/C14H13Cl/c1-10-6-7-11(2)14(8-10)12-4-3-5-13(15)9-12/h3-9H,1-2H3 |

InChI Key |

FAOYZPDSXWBQOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Substituted Biphenyls

Radical-Driven Pathways in Biphenyl (B1667301) Formation and Transformation

Radical reactions play a significant role in the chemistry of substituted biphenyls, particularly under conditions of high temperature or irradiation. These pathways are characterized by the presence of highly reactive species with unpaired electrons, which can initiate and propagate chain reactions.

C-Cl Bond Homolytic Cleavage and Radical Generation

The initiation of many radical-driven transformations of chloro-substituted biphenyls involves the homolytic cleavage of the carbon-chlorine (C-Cl) bond. This process, where the two electrons in the bond are distributed equally between the carbon and chlorine atoms, results in the formation of a biphenyl radical and a chlorine radical. The energy required for this bond scission can be supplied by thermal or photochemical means.

Computational studies, such as reactive molecular dynamics (MD) simulations on polychlorinated biphenyls (PCBs), provide insight into this fundamental step. nih.gov Density Functional Theory (DFT) calculations have been used to determine the bond dissociation enthalpies for C–Cl bonds in molecules like 3,3′,4,4′-tetrachlorobiphenyl (PCB 77), revealing a multistep radical mechanism for their decomposition. nih.gov The breaking of the C–Cl bond is often the initial and rate-limiting step in the thermal degradation of these compounds. nih.gov The stability of the resulting aryl radical is a key factor influencing the propensity of a specific C-Cl bond to break. For instance, in heterolytic bond cleavage, electrons typically move towards the more electronegative atom, which in this case is chlorine. youtube.com However, under conditions favoring radical pathways, homolytic cleavage prevails. youtube.com

The general representation of C-Cl bond homolysis is as follows: R-Cl → R• + Cl•

Studies on the decomposition of various aryl chlorides have shown that the specific position of the chlorine atom on the biphenyl rings can influence the rate of decomposition. nih.gov

Chlororadical Addition Mechanisms

Once generated, chlorine radicals (Cl•) are highly reactive electrophiles that can participate in addition reactions with aromatic systems. In the context of substituted biphenyls, a chlorine radical can add to one of the aromatic rings, temporarily disrupting its aromaticity and forming a chlorinated cyclohexadienyl radical intermediate. This intermediate is a resonance-stabilized species.

This process is analogous to the initial step of electrophilic aromatic substitution, where an electrophile attacks the π-electron system of the benzene (B151609) ring. docbrown.info The attack by the chlorine radical forms a highly unstable carbocation intermediate. docbrown.info This intermediate can then undergo further reactions, such as the elimination of a hydrogen atom to restore aromaticity and yield a more highly chlorinated biphenyl, or it can participate in other radical chain propagation steps.

While direct studies on chlororadical addition to 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl- are not prevalent, the mechanism can be inferred from studies on similar systems. For example, the reaction of 4-chlorobiphenyl (B17849) with the NO3 radical proceeds through the formation of an intermediate complex, followed by the addition of the radical to the aromatic ring. nih.gov This suggests a similar pathway for the highly reactive chlorine radical. The attack is generally governed by the electronic distribution in the biphenyl rings, with the radical preferentially adding to electron-rich positions.

Oligomerization Processes in Substituted Biphenyl Systems

In environments with a high concentration of radical species, oligomerization and polymerization can occur. When a biphenyl radical is formed through C-Cl bond cleavage, it can react with a neutral biphenyl molecule or another radical. This leads to the formation of larger, more complex structures, often referred to as oligomers or polymers.

The process can be initiated by the reaction of two biphenyl radicals, leading to the formation of a quaterphenyl (B1678625) (a four-ring aromatic system). Alternatively, a biphenyl radical can add to a neutral biphenyl molecule, forming a radical adduct that can then propagate the oligomerization chain. These reactions are particularly relevant in the high-temperature decomposition of PCBs, where they contribute to the formation of complex, high-molecular-weight byproducts. nih.gov

Reactive molecular dynamics simulations have shown that under harsh conditions, degradation products containing more chlorine atoms than the initial molecule can be formed, which can be explained by the reaction of the formed chlorine radical with other molecules in the system. nih.gov This can also lead to the formation of chlorinated oligomers.

Transition Metal-Catalyzed Reaction Mechanisms

Transition metal catalysis, particularly with palladium, has become a cornerstone for the synthesis of biaryl compounds, including substituted biphenyls. These methods offer high selectivity and efficiency under relatively mild conditions.

Catalytic Cycles in Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, and it is widely used for the synthesis of polychlorinated biphenyls (PCBs). nih.govresearchgate.net The generally accepted catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (in this case, 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl-) to a low-valent palladium(0) complex. This step involves the cleavage of the C-Cl bond and the formation of a new organopalladium(II) species. libretexts.org For aryl chlorides, this step is often the rate-determining step of the entire catalytic cycle. nih.govuwindsor.ca The reactivity of the aryl chloride in this step is influenced by electronic factors; electron-deficient aryl chlorides tend to react faster due to stronger back-donation from the palladium to the aryl ring, forming more stable pre-reactive complexes. researchgate.net

Transmetalation : In this step, the organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium(II) center, displacing the halide. This step typically requires the presence of a base to activate the organoboron compound. nih.gov

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the new carbon-carbon bond of the final biphenyl product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

Below is a data table summarizing the key steps in a typical Suzuki-Miyaura catalytic cycle.

Interactive Table: Suzuki-Miyaura Catalytic Cycle Steps

| Step | Description | Key Species Involved |

| Oxidative Addition | The aryl halide adds to the Pd(0) catalyst, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides. | Aryl Halide (Ar-X), Pd(0)L_n |

| Transmetalation | The organic group from the organoboron reagent is transferred to the Pd(II) complex, replacing the halide. A base is required. | Organoboron (Ar'-B(OR)_2), Base, Ar-Pd(II)-X |

| Reductive Elimination | The two aryl groups are eliminated from the Pd(II) complex, forming the biaryl product and regenerating the Pd(0) catalyst. | Ar-Pd(II)-Ar' |

Mechanistic Studies of Organometallic Precatalysts

The active catalyst in many palladium-catalyzed cross-coupling reactions is a monoligated palladium(0) species, L1Pd(0). nih.gov However, these species are often highly unstable. Therefore, stable organometallic precatalysts are typically used, which then generate the active catalyst in situ.

Palladium nanoparticles supported on materials like polyaniline nanofibers have been studied as precatalysts for the cross-coupling of aryl chlorides. rsc.org Mechanistic investigations suggest that in some cases, a homogeneous catalytic mechanism is at play, where palladium atoms may leach from the nanoparticle surface to form the active soluble catalyst. rsc.org

The choice of ligand is crucial for the efficiency of the catalytic system. Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the reactivity and stability of the palladium catalyst. nih.gov Kinetic studies on C-N cross-coupling reactions, which share mechanistic features with C-C coupling, have used various biaryl phosphine ligands such as XPhos, RuPhos, and SPhos to evaluate their effect on the rates of the catalytic steps. mit.edu For Suzuki couplings of sterically hindered substrates, highly reactive catalysts may be necessary. researchgate.net Furthermore, studies on the oxidative addition of aryl chlorides to palladium N-heterocyclic carbene (NHC) complexes have shown that a monocarbene species is likely the active catalyst. uwindsor.ca

The development of efficient precatalysts focuses on facilitating the formation of the active L1Pd(0) species while maintaining stability for practical handling.

Electrophilic Aromatic Substitution Mechanisms in Biphenyls

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including biphenyls. The general mechanism proceeds through a two-step pathway involving the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. capes.gov.brclu-in.org This is typically the rate-determining step. clu-in.org In the second step, a proton is eliminated from the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. clu-in.org

For substituted biphenyls, the directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The two phenyl rings in biphenyl are in conjugation, which influences the reactivity and orientation of substitution. nih.gov Substituents on one ring can affect the reactivity of the other. Generally, the phenyl group itself is considered an activating group and directs incoming electrophiles to the ortho and para positions. capes.gov.br

In the case of 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl-, the substituents on the two rings would dictate the regioselectivity of further electrophilic attack. The chloro group is a deactivating but ortho-, para-directing substituent due to the interplay of its inductive and resonance effects. capes.gov.br The methyl groups are activating and ortho-, para-directing. The substitution pattern would therefore be a complex interplay of these directing effects. However, without specific experimental data, any prediction of the major product(s) of an electrophilic substitution reaction on this compound would be purely speculative.

A review of synthetic methodologies for biphenyl derivatives highlights various electrophilic substitution reactions such as nitration, halogenation, Friedel-Crafts alkylation, and acylation. rsc.org For instance, the chloromethylation of biphenyl has been reported to yield 4-(chloromethyl)-1,1'-biphenyl through an electrophilic substitution mechanism. rsc.org

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to investigate reaction mechanisms, including the elucidation of reaction pathways and the characterization of transition states. libretexts.org Methods such as Density Functional Theory (DFT) are commonly employed to model the potential energy surface of a reaction, allowing for the calculation of the energies of reactants, intermediates, transition states, and products. prepchem.com

These computational studies can provide valuable insights into:

Reaction Energetics: Determining the activation energies and reaction enthalpies, which helps in understanding the feasibility and kinetics of a reaction.

Transition State Geometries: Identifying the structure of the highest energy point along the reaction coordinate, which is crucial for understanding the mechanism.

Intermediate Stability: Assessing the stability of intermediates, such as the arenium ion in electrophilic aromatic substitution.

Regioselectivity: Predicting the preferred position of attack by an electrophile based on the calculated energies of different possible pathways.

While computational studies have been conducted on various polychlorinated biphenyls (PCBs) to understand their decomposition and on other substituted biphenyls for various applications, prepchem.comnih.gov no specific computational studies detailing the electrophilic aromatic substitution pathways or transition states for 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl- were found in the reviewed literature. Such a study would be necessary to provide a detailed, scientifically accurate understanding of its reactivity.

Advanced Spectroscopic and Structural Characterization of 1,1 Biphenyl, 3 Chloro 2,5 Dimethyl and Analogs

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals the presence of specific functional groups. For 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl-, the spectrum is expected to be complex, showing characteristic absorptions for the substituted aromatic rings.

Key expected vibrational modes include:

Aromatic C-H Stretching: These vibrations typically appear at wavenumbers above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl (CH₃) groups will exhibit symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl rings produce a series of sharp peaks in the 1450-1600 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur at lower wavenumbers. The pattern of out-of-plane bending bands between 650-900 cm⁻¹ is particularly diagnostic of the substitution pattern on the aromatic rings.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a strong absorption in the 700-750 cm⁻¹ region. uantwerpen.be

C-C Inter-ring Stretching: The vibration of the single bond connecting the two phenyl rings is a weaker absorption, often observed near 1280 cm⁻¹. researchgate.net

Table 1: Predicted FTIR Characteristic Frequencies for 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (from -CH₃) | 2850 - 3000 | Medium |

| Aromatic C=C Ring Stretch | 1450 - 1600 | Medium-Strong |

| Inter-ring C-C Stretch | ~1280 | Weak-Medium |

| C-H Out-of-Plane Bending | 650 - 900 | Strong |

| C-Cl Stretch | 700 - 750 | Strong |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. wikipedia.org It is particularly sensitive to non-polar bonds and symmetric vibrations. For polychlorinated biphenyls (PCBs) and their analogs, Raman spectroscopy provides detailed information about the molecular structure. bohrium.comresearchgate.net

The Raman spectrum of 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl- would be expected to show prominent peaks corresponding to:

Ring Breathing Modes: A strong, sharp peak around 1000 cm⁻¹, characteristic of the trigonal breathing mode of the benzene (B151609) ring. researchgate.net

C-C Bridge Bond Stretching: A distinct peak around 1280 cm⁻¹, corresponding to the stretching of the bond connecting the two phenyl rings. researchgate.net This peak's position can shift with substitution; for instance, in 2-chlorobiphenyl, it appears at a higher wavenumber (~1297 cm⁻¹) compared to biphenyl (B1667301) or 3- and 4-chlorobiphenyl (B17849) (~1276 cm⁻¹). researchgate.net

Ring CCC Stretching: A strong feature around 1600 cm⁻¹ is due to the stretching of the carbon-carbon bonds within the aromatic rings. researchgate.net

CCC Bending Modes: The substitution pattern significantly influences the in-plane ring deformation modes. The relative intensities of peaks in the 400-800 cm⁻¹ range can help distinguish between isomers. researchgate.net

The analysis of these characteristic peaks allows for the identification and differentiation of various substituted biphenyl isomers, even in trace amounts when using techniques like surface-enhanced Raman scattering (SERS). nih.govresearchgate.net

Table 2: Characteristic Raman Shifts for Biphenyl and Related Compounds

| Compound | Ring Breathing (cm⁻¹) | C-C Bridge Stretch (cm⁻¹) | Ring CCC Stretch (cm⁻¹) | Reference |

| Biphenyl | ~1000 | ~1276 | ~1600 | researchgate.net |

| 2-chlorobiphenyl | ~1000 | ~1297 | ~1600 | researchgate.net |

| 3-chlorobiphenyl | ~1000 | ~1276 | ~1600 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, NMR provides information on the connectivity, chemical environment, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl- is predicted to show distinct signals for the aromatic and methyl protons.

Aromatic Protons: The protons on the two phenyl rings will resonate in the downfield region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns (multiplicities) are determined by the electronic effects of the substituents. The unsubstituted phenyl ring would show complex multiplets. On the substituted ring, the protons' signals will be influenced by the electron-withdrawing chloro group and the electron-donating dimethyl groups, leading to a unique set of chemical shifts and coupling constants.

Methyl Protons: The two methyl groups (at positions 2 and 5) are in different chemical environments and are therefore expected to produce two separate singlet signals in the upfield region, likely between δ 2.0 and 2.5 ppm. The singlet nature arises because they have no adjacent protons to couple with.

Table 3: Predicted ¹H NMR Chemical Shifts for 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl-

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (C₆H₅ ring) | 7.2 - 7.8 | Multiplet |

| Aromatic Protons (Substituted ring) | 7.0 - 7.5 | Multiplet |

| Methyl Protons (-CH₃ at C2) | 2.0 - 2.5 | Singlet |

| Methyl Protons (-CH₃ at C5) | 2.0 - 2.5 | Singlet |

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Since the intensity of ¹³C signals is not typically proportional to the number of carbons, the primary information comes from the number of unique signals and their chemical shifts. libretexts.org For 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl-, a total of 14 unique carbon signals are expected, as all 14 carbon atoms are in chemically distinct environments assuming slow rotation about the C-C single bond.

Aromatic Carbons: These will resonate in the δ 120-150 ppm range. The carbon atom bonded to the chlorine (C3') will be shifted due to the electronegativity of the halogen. The quaternary carbons (C1, C1', C2, C5) will typically show weaker signals and will be shifted downfield. For example, in 1,2-dimethylbenzene, the benzene ring carbons appear between δ 125-137 ppm. docbrown.info

Methyl Carbons: The carbons of the two methyl groups will appear in the upfield region of the spectrum, typically between δ 15 and 25 ppm. docbrown.info

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl-

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Methyl Carbons (-CH₃) | 15 - 25 |

| Aromatic C-H Carbons | 125 - 135 |

| Aromatic Quaternary Carbons (C-C, C-CH₃) | 135 - 145 |

| Aromatic Quaternary Carbon (C-Cl) | 130 - 140 |

Substituted biphenyls can exhibit a form of stereoisomerism known as atropisomerism, where rotation around the central C-C single bond is restricted due to steric hindrance from bulky substituents. libretexts.org This restricted rotation can lead to stable, non-interconverting enantiomers. Given the presence of three substituents on one ring of 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl-, hindered rotation is a distinct possibility.

Advanced, multi-dimensional NMR techniques are essential for confirming the three-dimensional structure and assigning stereochemistry:

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These 2D NMR experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by bonds. columbia.edu By observing cross-peaks between protons on the two different phenyl rings, one can confirm the spatial proximity and thus the preferred conformation (dihedral angle) of the molecule. huji.ac.ilresearchgate.net ROESY is often preferred for medium-sized molecules where the NOE effect might be close to zero. columbia.edu

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates proton signals with the signals of directly attached carbons, allowing for unambiguous assignment of which proton is attached to which carbon. numberanalytics.comipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): This experiment establishes correlations between protons and carbons that are two or three bonds away. numberanalytics.com It is invaluable for piecing together the molecular structure by identifying long-range connectivities, confirming the substitution pattern, and assigning quaternary carbon signals.

Together, these advanced techniques provide a comprehensive toolkit for the complete and unambiguous structural elucidation of complex molecules like 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl-. researchgate.net

X-ray Diffraction (XRD) Crystallography for Solid-State Structure

X-ray Diffraction (XRD) crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For polychlorinated biphenyls (PCBs) and their derivatives, XRD studies reveal crucial information about their solid-state conformation, including the dihedral angle between the two phenyl rings, which significantly influences their physical properties and biological interactions.

The solid-state structure of PCB congeners is influenced by intermolecular interactions. The conformation adopted by a PCB molecule, particularly the rotation around the C1-C1' bond, is crucial for its interaction with biological targets. uky.edu For instance, crystallographic analysis has shown that the dihedral angle of a bound PCB derivative can differ significantly from its calculated or solid-state angle, indicating that the protein binding site can greatly influence the molecule's conformation. uky.edu

In a study of 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77), a dioxin-like PCB, the dihedral angle between the two phenyl rings was determined to be 43.94(6)°. uky.edu This angle is comparable to the calculated dihedral angle of 41.2° but smaller than the experimental gas-phase dihedral angles of similar compounds like biphenyl and 4,4'-dichlorobiphenyl, which are around 44–45°. uky.edu

For some novel fluorinated biphenyl compounds, single-crystal XRD data has provided detailed structural information. For example, the compound with the molecular formula C₁₆H₁₆F₂ was found to have a monoclinic crystal system with a P2₁/c space group, and the dihedral angle between the newly formed bonds was 39.4°. acs.org Another analog, with the formula C₁₄H₁₀F₂O, also crystallized in a monoclinic system (P2₁/c) with a dihedral angle of -38.5°. acs.org

Symmetrically substituted biphenyls, such as those with para-substituted methyl groups and chlorine atoms, tend to have higher melting points due to their ability to fit better into a crystal lattice. byjus.com

Table 1: Crystallographic Data for Selected Biphenyl Analogs

| Compound | Molecular Formula | Crystal System | Space Group | Dihedral Angle (°) |

| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | C₁₂H₆Cl₄ | Monoclinic | P2₁/c | 43.94(6) |

| A Fluorinated Biphenyl Analog | C₁₆H₁₆F₂ | Monoclinic | P2₁/c | 39.4 |

| Another Fluorinated Biphenyl Analog | C₁₄H₁₀F₂O | Monoclinic | P2₁/c | -38.5 |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For "1,1'-Biphenyl, 3'-chloro-2,5-dimethyl-" and its analogs, mass spectrometry provides definitive molecular identification and insights into their chemical structure.

The presence of chlorine atoms in a molecule leads to a characteristic isotopic pattern in the mass spectrum. chemguide.co.uk Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. chemguide.co.uklibretexts.org This results in an M+2 peak, where M is the molecular ion, with an intensity about one-third of the molecular ion peak for compounds containing one chlorine atom. chemguide.co.uklibretexts.org For compounds with two chlorine atoms, an M+4 peak is also observed, with the M:M+2:M+4 peak height ratio being approximately 9:6:1. chemguide.co.uk

The fragmentation of polychlorinated biphenyls (PCBs) in electron ionization mass spectrometry typically involves the successive loss of chlorine atoms (Cl·) from the molecular ion. rsc.org For some lower chlorinated biphenyls, the expulsion of HCl is also observed. rsc.org The fragmentation pathways can be influenced by the degree of chlorination and the substitution pattern. rsc.orgnih.gov For instance, the fragmentation of the chlorinated biphenyl moiety appears to depend on the degree of chlorination but not necessarily the chlorine substitution pattern. nih.gov However, isomers with two or more chlorine atoms ortho to the phenyl-phenyl bond can show markedly different metastable ion intensities for the M → M-Cl₂ reaction. rsc.org

In the mass spectra of some PCB derivatives, such as sulfated metabolites, the fragmentation patterns are influenced by the position of the substituent group. nih.gov The fragmentation pathways of these derivatives can involve the release of molecules like HCl, chloroethyne, and Cl₂ from the biphenyl core. nih.gov These pathways are similar to those observed for structurally related methoxylated PCBs. nih.govnih.gov

The molecular ion peak (M+) for a related compound, 3,3'-dimethylbiphenyl, is observed at m/z 182. nih.govsigmaaldrich.com

Table 2: Characteristic Mass Spectrometry Data for Chlorinated Biphenyls

| Feature | Description | Significance |

| Molecular Ion Peak (M+) | Represents the intact molecule that has been ionized. | Determines the molecular weight of the compound. |

| M+2 Peak | A peak at two mass units higher than the molecular ion peak. | Indicates the presence of one chlorine or bromine atom. For chlorine, the M:M+2 ratio is approximately 3:1. chemguide.co.uklibretexts.org |

| M+4 Peak | A peak at four mass units higher than the molecular ion peak. | Suggests the presence of two chlorine atoms, with an M:M+2:M+4 ratio of about 9:6:1. chemguide.co.uk |

| Fragmentation by loss of Cl· | A common fragmentation pathway for PCBs. rsc.org | Confirms the presence of chlorine and provides structural information. |

| Fragmentation by loss of HCl | Observed in some lower chlorinated biphenyls. rsc.org | Provides additional structural clues. |

Electronic Spectroscopy for Conjugation and Electronic Transitions (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule. For "1,1'-Biphenyl, 3'-chloro-2,5-dimethyl-" and its analogs, UV-Vis spectroscopy provides information about the extent of conjugation between the two phenyl rings and the energies of electronic transitions.

The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. khanacademy.org The wavelength of maximum absorption (λ_max) is related to the energy difference between these orbitals. In biphenyl systems, the degree of conjugation between the two rings, which is dependent on the dihedral angle, affects the energy of these transitions.

The UV-Vis spectra of biphenyl derivatives can be influenced by the nature and position of substituents on the phenyl rings. For example, in a study of novel fluorinated biphenyl compounds, the λ_max values were observed to vary with the specific substitutions. acs.org One compound, TBDFBP, showed a maximum absorption at 256.4 nm, while another, DFDMBP, exhibited a λ_max of 315.8 nm. acs.org These results suggest that these compounds possess a continuous pattern of conjugation. acs.org

The Beer-Lambert law is a fundamental principle in spectroscopy that relates the absorbance of a solution to the concentration of the absorbing species and the path length of the light beam through the solution.

Table 3: UV-Vis Absorption Data for Selected Biphenyl Analogs

| Compound | Solvent | λ_max (nm) |

| TBDFBP | Ethyl Acetate (B1210297) | 256.4 acs.org |

| DFBPE | Ethyl Acetate | 275.7 acs.org |

| DFDMBP | Ethyl Acetate | 315.8 acs.org |

| DFNBP | Not specified | 287.3 acs.org |

| DFBPMS | Not specified | 262.1 acs.org |

Thermal Analysis for Understanding Molecular Stability and Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to investigate the thermal stability and phase transitions of materials as a function of temperature.

Studies on related polychlorinated biphenyls have shown that significant degradation typically occurs at temperatures above 1500 K. nih.gov The thermal stability of PCBs can be influenced by the degree of chlorination. nih.gov Less chlorinated congeners are generally more volatile, while highly chlorinated PCBs are often more resistant to degradation. nih.gov

For some synthesized pyridazin-3(2H)-one derivatives, TGA analysis revealed that the compounds were thermostable up to their melting points. nih.gov The TGA/DTA curves for these compounds were recorded in a platinum crucible in a pure air atmosphere with a heating rate of 10°C/min. nih.gov

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. DTA can detect physical and chemical changes that are accompanied by a change in enthalpy, such as melting, crystallization, and decomposition.

In conjunction with TGA, DTA provides a more complete picture of the thermal behavior of a compound. For instance, the DTA curves of some metal complexes of a bis-thiosemicarbazide ligand were used to study their decomposition steps. scirp.org

The data obtained from TGA curves can be used to determine the kinetic parameters of decomposition reactions, such as the activation energy (Ea), which is the minimum energy required for the reaction to occur. Several methods, including the Coats-Redfern and Horowitz-Metzger methods, can be applied to TGA data to calculate these parameters. scirp.orgresearchgate.netekb.eg

The activation energy for the thermal decomposition of various materials has been determined using TGA. For example, for a series of poly-N-isopropylacrylamide polymers, the activation energy values were estimated using methods like the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods. mdpi.com The activation energy for the thermal decomposition of velpatasvir:copovidone was found to be approximately 99.93 ± 9.09 kJ mol⁻¹. ekb.eg

These kinetic parameters provide valuable information about the stability and degradation mechanisms of the compounds under investigation.

Computational and Theoretical Chemistry Studies on Substituted Biphenyl Systems

Quantum Chemical Approaches

Quantum chemical approaches, rooted in the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. These methods allow for the calculation of various molecular properties, providing a detailed understanding of the molecule's electronic structure and potential energy surface.

Density Functional Theory (DFT) has become a popular and versatile computational method for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. These calculations are instrumental in predicting the geometric, electronic, and spectroscopic properties of compounds like 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl-.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl-, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure.

A critical aspect of the geometry of biphenyl (B1667301) derivatives is the dihedral angle between the two phenyl rings. This angle is a result of the balance between two opposing effects: steric hindrance between the ortho-substituents, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar arrangement. In the case of 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl-, the methyl group at the 2-position and the chlorine atom at the 3'-position, along with the methyl group at the 5-position, will influence this dihedral angle.

Conformational analysis of substituted biphenyls often reveals multiple minima on the potential energy surface. researchgate.netic.ac.uk For instance, in biphenyl itself, the equilibrium conformation is a twisted structure with a dihedral angle of approximately 45 degrees. ic.ac.uk The introduction of substituents alters this landscape. For 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl-, DFT calculations would be employed to locate the global minimum energy conformation as well as any other low-energy conformers and the transition states that separate them.

Table 1: Hypothetical Optimized Geometrical Parameters for 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl- (Illustrative)

| Parameter | Value |

| C-C (inter-ring) bond length | ~1.49 Å |

| Dihedral Angle (C1-C1'-C2'-C3') | ~50-60° |

| C-Cl bond length | ~1.74 Å |

| C-CH3 bond length | ~1.51 Å |

Note: The values in this table are illustrative and represent typical ranges for similar substituted biphenyls. Actual values would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. rsc.orgresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. rsc.orgnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. nih.govschrodinger.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl-, DFT calculations can predict the energies of the HOMO and LUMO and visualize their spatial distribution. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl groups will influence the energies and localizations of these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl- (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are for illustrative purposes and would be determined precisely through DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ichem.mdscilit.com The MEP map displays the electrostatic potential on the electron density surface of the molecule, typically using a color scale. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent areas of positive potential, which are prone to nucleophilic attack. ic.ac.ukichem.md

For 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl-, the MEP map would likely show negative potential around the chlorine atom due to its high electronegativity. The aromatic rings would also exhibit regions of negative potential above and below the plane of the rings, characteristic of π-systems. The methyl groups, being weakly electron-donating, would slightly increase the electron density on the ring to which they are attached. This information is critical for understanding intermolecular interactions. nih.gov

Computational vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies of the normal modes of vibration. These calculated frequencies can be compared with experimental spectra to confirm the structure of the synthesized compound.

For 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl-, DFT calculations would predict the vibrational frequencies associated with the stretching and bending of its various bonds, such as C-H, C-C, C-Cl, and the modes of the biphenyl skeleton. The calculated spectrum can aid in the assignment of experimental spectral bands.

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Modes of 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl- (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretching (aromatic) | 3100 - 3000 |

| C-H stretching (methyl) | 2980 - 2870 |

| C=C stretching (aromatic) | 1600 - 1450 |

| C-Cl stretching | 800 - 600 |

| Inter-ring C-C stretching | ~1280 |

Note: These are typical frequency ranges. Precise values are obtained from DFT calculations and may be scaled to better match experimental data.

Ab initio (from the beginning) methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Coupled Cluster), can provide highly accurate descriptions of electronic structure.

While computationally more demanding than DFT, ab initio methods can be used to benchmark the results obtained from DFT for systems like 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl-. For example, high-level ab initio calculations could be performed to obtain a very accurate value for the rotational barrier and dihedral angle of the biphenyl core, which can then be used to assess the performance of different DFT functionals. These methods are particularly useful for studying excited states and other properties where DFT may be less reliable. A computational study on chlorinated biphenyls has utilized ab initio calculations to determine molecular electrostatic potential and dipole moments for all 209 congeners. nih.gov

Density Functional Theory (DFT) Calculations

Molecular Dynamics (MD) Simulations for Conformational Mobility

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules, including the conformational flexibility of substituted biphenyl systems like 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl-. acs.orgnih.gov The conformational landscape of biphenyls is primarily defined by the torsional or dihedral angle (φ) between the two phenyl rings. libretexts.orgresearchgate.net For the parent biphenyl molecule, the minimum energy conformation in the gas phase occurs at a dihedral angle of approximately 44-45°, resulting from a balance between the stabilizing π-π conjugation that favors planarity and the destabilizing steric repulsion between the ortho-hydrogens which favors a twisted structure. libretexts.orgresearchgate.netic.ac.uk

In the case of 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl-, the presence of substituents significantly alters this conformational preference. The methyl group at the 2-position (an ortho position) introduces substantial steric hindrance, which must be overcome for the rings to rotate relative to one another. MD simulations allow for the exploration of the potential energy surface (PES) as a function of this dihedral angle. By simulating the molecule's trajectory over time, it is possible to map out the energy barriers separating different conformational minima. nih.govnwpu.edu.cn

The energy barrier to racemization (interconversion between enantiomeric twisted forms) is a key parameter derived from such studies. For substituted biphenyls, an activation energy of 16 to 19 kcal/mole is generally required to prevent spontaneous racemization at room temperature, leading to isolable atropisomers. libretexts.org The steric clash between the ortho-methyl group on one ring and the ortho-hydrogen on the other ring in 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl- is the dominant factor in determining this rotational barrier.

Reactive MD simulations, using force fields like ReaxFF, can also provide insights into the decomposition pathways of chlorinated aromatic compounds under various conditions, although this is more relevant to the broader class of polychlorinated biphenyls (PCBs) than to the conformational mobility of a specific congener. acs.orgacs.org These simulations model bond breaking and formation, revealing potential radical mechanisms and decomposition products under high temperature or pressure. acs.orgacs.org

A representative potential energy profile for a substituted biphenyl is shown below, illustrating the energy changes associated with the rotation around the central C-C bond.

| Dihedral Angle (φ) | Relative Energy (kcal/mol) | Conformational State |

|---|---|---|

| 0° / 180° | High (Barrier) | Planar (Eclipsed) |

| ~45° / ~135° | Low (Minimum) | Twisted (Staggered) |

| 90° / 270° | Moderate (Barrier) | Perpendicular |

Advanced Wave Function Analysis

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals (MOs) from a quantum chemical calculation into localized orbitals that align with the familiar concepts of chemical bonding, such as 2-center bonds and 1-center lone pairs. uni-muenchen.dewikipedia.orgwisc.eduuni-muenchen.de This provides a chemically intuitive picture of the electron density distribution. wikipedia.org For 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl-, NBO analysis offers detailed insights into the electronic structure, hybridization, and intramolecular interactions.

The NBO method describes the wave function in terms of a Natural Lewis Structure, which typically accounts for over 99% of the total electron density for common organic molecules. wikipedia.orgwisc.edu Deviations from this localized picture are attributed to "delocalization effects," which can be quantified using second-order perturbation theory. uni-muenchen.deuni-muenchen.de These delocalizations represent hyperconjugative interactions, where electron density is transferred from a filled (donor) NBO to a vacant (acceptor) NBO. youtube.comnih.gov

Key interactions within 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl- that can be analyzed include:

π → π* interactions: Delocalization between the π-systems of the two phenyl rings, which contributes to the partial double-bond character of the central C-C bond and favors planarity.

σ → σ* and n → σ* interactions: Hyperconjugation involving the C-H, C-C, and C-Cl sigma bonds and antibonds. For instance, the interaction between the lone pair (n) of the chlorine atom and the antibonding orbitals (σ*) of the adjacent C-C bonds in the ring can be quantified. A notable interaction in similar systems is the delocalization from a C-H σ-bond that is trans to a lone pair into the corresponding antibonding orbital. wisc.edu

The analysis also details the polarization of bonds. The C-Cl bond will be significantly polarized towards the highly electronegative chlorine atom. The hybridization of the carbon atoms can also be precisely determined; for example, the carbons in the phenyl rings will exhibit sp²-like hybridization. youtube.com

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| π(C1-C6) | π(C1'-C6') | Inter-ring π-delocalization | Variable (depends on dihedral angle) |

| n(Cl) | σ(C2'-C3') | Lone Pair → Antibond | Low |

| σ(C-H) | σ*(C-C) | Intra-ring hyperconjugation | Moderate |

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a theoretical tool that provides a visual mapping of electron localization in a molecule's 3D space. jussieu.frjussieu.fr It is useful for identifying the regions corresponding to chemical bonds, lone pairs, and atomic cores, offering a clear picture of the molecule's electronic structure. jussieu.frcanterbury.ac.ukias.ac.in ELF values range from 0 to 1, where high values (close to 1) indicate a high degree of electron localization, characteristic of covalent bonds and lone pairs. jussieu.fr

For 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl-, an ELF analysis would reveal several key features:

Core Basins: Regions of high ELF value localized around the carbon and chlorine nuclei, corresponding to the core electrons.

Valence Basins:

Disynaptic Basins: These appear between bonded atoms and represent covalent bonds (e.g., C-C, C-H, C-Cl). The delocalized π-system of the aromatic rings would be visualized as continuous basins of high localization above and below the plane of each ring.

Monosynaptic Basins: These are associated with non-bonding electrons, or lone pairs. A prominent monosynaptic basin would be found around the chlorine atom, corresponding to its valence lone pairs.

Topological analysis of the ELF scalar field allows for a quantitative partitioning of the molecular space into chemically meaningful regions. canterbury.ac.ukresearchgate.net This method helps to verify classical chemical concepts and can provide evidence for different types of bonding. canterbury.ac.uk In substituted biphenyls, ELF can help in understanding the electronic distribution changes due to substituent effects and conformational twisting.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak intra- and intermolecular interactions in real space. youtube.comnih.gov The method is based on the electron density (ρ) and its reduced density gradient (s). nih.govnih.gov NCI plots generate surfaces that highlight different types of non-covalent interactions, which are color-coded to indicate their nature and strength. researchgate.net

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weak, attractive van der Waals interactions.

Red surfaces signify strong, repulsive interactions, such as steric clashes. researchgate.net

For 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl-, NCI analysis is particularly insightful for understanding its conformational preferences. The primary intramolecular interaction governing the molecule's shape is the steric repulsion between the ortho-methyl group (at C2) and the ortho-hydrogen (at C2') on the adjacent ring. This would appear as a red or reddish-brown region in an NCI plot, signifying a repulsive steric clash that forces the molecule into a twisted conformation.

Additionally, NCI can reveal weaker, potentially stabilizing interactions. For example, weak C-H···π interactions between the hydrogens of one ring and the π-face of the other, or potential C-H···Cl hydrogen bonds, would appear as green or bluish-green surfaces. rsc.orgmdpi.com By visualizing the balance of these attractive and repulsive forces, NCI analysis provides a clear rationale for the molecule's stable, non-planar geometry. nih.govmdpi.com

Prediction of Spectroscopic Parameters

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. nih.gov For 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl-, theoretical calculations can provide valuable data for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, as well as Infrared (IR) absorption spectra. nih.govresearchgate.net These predicted spectra serve as a powerful complement to experimental data, aiding in structure elucidation and the assignment of observed signals. tandfonline.comacs.org

NMR Spectra: The chemical shifts (δ) of hydrogen and carbon atoms are highly sensitive to their local electronic environment. Theoretical calculations can predict these shifts, taking into account the inductive and anisotropic effects of the chloro and methyl substituents, as well as the conformational twist of the biphenyl system. For example, the protons of the methyl groups and the aromatic protons will have distinct chemical shifts based on their proximity to the electron-withdrawing chlorine atom and the other phenyl ring. nih.govrsc.org

IR Spectra: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular motion (stretching, bending, etc.). DFT calculations can compute these vibrational frequencies and their corresponding intensities. researchgate.net Key predicted vibrational modes for 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl- would include C-H stretching in the aromatic and methyl groups, C=C stretching within the aromatic rings, C-Cl stretching, and the out-of-plane bending modes characteristic of the substitution pattern. nih.govresearchgate.net

The table below presents a hypothetical set of predicted spectroscopic data for the compound.

| Spectroscopy Type | Predicted Parameter | Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) | ~2.1-2.4 | -CH₃ protons |

| ~7.0-7.6 | Aromatic protons | ||

| - | - | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | ~19-22 | -CH₃ carbons |

| ~125-145 | Aromatic carbons | ||

| ~130-135 | Carbon attached to Cl (C-Cl) | ||

| - | - | ||

| IR | Frequency (cm⁻¹) | ~3000-3100 | Aromatic C-H stretch |

| ~2850-2960 | Methyl C-H stretch | ||

| ~1450-1600 | Aromatic C=C stretch | ||

| ~650-800 | C-Cl stretch |

Theoretical Insights into Reactivity and Selectivity

Computational chemistry provides a powerful framework for understanding and predicting the chemical reactivity and selectivity of molecules like 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl-. bohrium.com Methods such as Frontier Molecular Orbital (FMO) theory and the analysis of the Molecular Electrostatic Potential (MEP) are commonly employed to this end. scivisionpub.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity, can be calculated from the HOMO and LUMO energies to provide quantitative measures of reactivity. bohrium.com

Molecular Electrostatic Potential (MEP) Analysis: The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an excellent tool for predicting how a molecule will interact with other charged or polar species.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl-, these regions would be concentrated around the electronegative chlorine atom and the π-clouds of the aromatic rings.

Blue regions indicate positive electrostatic potential, which is electron-poor, and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms. The MEP map provides a clear visual guide to the molecule's charge distribution and its reactive sites. nih.gov

These theoretical approaches are invaluable for rationalizing the behavior of substituted biphenyls in various chemical environments and for guiding the synthesis of new derivatives with desired properties. scivisionpub.comnih.gov

| Theoretical Parameter | Significance |

|---|---|

| HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability |

| MEP Negative Regions (Red) | Sites for electrophilic attack |

| MEP Positive Regions (Blue) | Sites for nucleophilic attack |

Advanced Transformations and Chemical Reactivity of 1,1 Biphenyl, 3 Chloro 2,5 Dimethyl

Functional Group Interconversions on the Biphenyl (B1667301) Core

The functional groups on the 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl- scaffold, namely the chloro and methyl groups, can be interconverted into a variety of other functionalities. These transformations are crucial for the synthesis of more complex molecules.

The chlorine atom on the biphenyl ring can be a versatile handle for introducing other functional groups. While aryl chlorides are generally less reactive than their bromide or iodide counterparts in nucleophilic aromatic substitution, they can undergo various transformations under specific conditions. For instance, the chloro group can be converted to other halogens, such as iodine, through reactions like the Finkelstein reaction, although this is more common for alkyl halides. vanderbilt.edu More practically, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to replace the chlorine with a wide range of organic substituents. rsc.org This allows for the formation of new carbon-carbon bonds, expanding the molecular complexity.

The methyl groups on the biphenyl core are also amenable to functional group interconversions. The benzylic hydrogens of the methyl groups are activated towards free radical attack and can be oxidized under certain conditions. libretexts.org For example, oxidation with strong oxidizing agents like potassium permanganate (B83412) can convert the methyl groups into carboxylic acids. libretexts.org Furthermore, chloromethylation of the biphenyl core, a reaction that introduces a chloromethyl group, can be achieved, and this group can be further transformed into other functional groups. rsc.org

Below is a table summarizing potential functional group interconversions for 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl-.

| Initial Functional Group | Reagents and Conditions | Resulting Functional Group | Reaction Type |

| Chloro | Arylboronic acid, Pd catalyst, Base | Aryl | Suzuki-Miyaura Coupling |

| Methyl | KMnO₄, H₃O⁺, heat | Carboxylic acid | Oxidation |

| Biphenyl Core | Formalin, HCl, FeCl₃ | Chloromethyl | Chloromethylation |

Regioselective and Stereoselective Reactions

The substitution pattern on 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl- influences the regioselectivity of further reactions. The existing substituents direct incoming electrophiles or nucleophiles to specific positions on the aromatic rings. wikipedia.org For instance, in electrophilic aromatic substitution reactions, the directing effects of the chloro (ortho-, para-directing but deactivating) and methyl (ortho-, para-directing and activating) groups will determine the position of the new substituent. nih.gov

Due to the substitution at the 2-, 3'-, and 5-positions, the biphenyl core of 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl- is chiral. The presence of ortho substituents can lead to hindered rotation around the biphenyl single bond, resulting in atropisomerism. libretexts.org This phenomenon gives rise to stable, isolable enantiomers. libretexts.org Stereoselective reactions involving this chiral biphenyl can lead to the formation of enantiomerically enriched products. The development of axially chiral biphenyl ligands has been a significant area of research for enantioselective catalysis. chemrxiv.orgchemrxiv.org

The following table outlines the expected regiochemical outcomes for electrophilic substitution on the two rings of 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl-.

| Ring | Substituents | Predicted Site of Electrophilic Attack | Rationale |

| Ring 1 | 2,5-dimethyl | Positions 4 and 6 | The two methyl groups are ortho, para-directing and activating. |

| Ring 2 | 3'-chloro | Positions 2', 4', and 6' | The chloro group is ortho, para-directing but deactivating. |

Synthesis of Polycyclic and Heteroaromatic Derivatives from Biphenyl Precursors

The biphenyl scaffold of 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl- serves as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs) and heteroaromatic compounds. wikipedia.orgnih.gov These larger ring systems are of interest for their applications in materials science and medicinal chemistry. researchgate.net

One common strategy for constructing polycyclic systems is through intramolecular cyclization reactions. For example, if a suitable functional group is introduced ortho to the biphenyl linkage, it can be induced to cyclize onto the adjacent ring. Electrophilic cyclization of 2-(1-alkynyl)biphenyls is a known method for preparing substituted polycyclic aromatics. nih.gov Similarly, bis(biaryl)acetylenes can be used to synthesize large PAHs. nih.gov

The synthesis of heteroaromatic compounds from biphenyl precursors often involves the introduction of heteroatoms through various synthetic methodologies. researchgate.net For example, a functional group on the biphenyl can be transformed into a part of a heterocyclic ring. The synthesis of various azole derivatives, such as triazoles and imidazoles, from substituted precursors has been reported. nih.gov

The table below provides examples of synthetic routes to polycyclic and heteroaromatic compounds from biphenyl precursors.

| Precursor Type | Reaction | Product Type |

| 2-(1-Alkynyl)biphenyls | Electrophilic cyclization | Substituted Polycyclic Aromatics |

| Bis(biaryl)acetylenes | ICl-aromatization and Mizoroki-Heck coupling | Large Planar PAHs |

| Substituted Biphenyls | Reaction with hydrazonoyl halides, α-haloketones | Thiazole and Thiadiazole derivatives |

Stereochemical Aspects and Chiral Synthesis Within Biphenyl Frameworks

Atropisomerism in Hindered Biphenyls

Atropisomerism in biphenyls is a fascinating stereochemical phenomenon that arises when bulky substituents in the ortho positions of the two phenyl rings restrict free rotation around the C-C single bond connecting them. princeton.edu This rotational barrier can be high enough to allow for the isolation of stable, non-interconverting enantiomers at room temperature. The stability of these atropisomers is a direct function of the steric hindrance imposed by the ortho substituents. A larger substituent will generally lead to a higher rotational barrier and, consequently, more stable atropisomers. For a biphenyl (B1667301) to be chiral, the substitution pattern on each ring must not have a plane of symmetry.

In the case of 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl- , the presence of a methyl group at the 2-position constitutes an ortho substituent. The other ring possesses a chloro group at the 3'-position. While the 3'-chloro group is not in an ortho position, the ortho-methyl group is sufficient to create a sterically hindered environment. The rotational barrier in this specific molecule would determine the feasibility of isolating its atropisomers. Generally, a free energy of activation (ΔG‡) for rotation of approximately 22-23 kcal/mol is considered the minimum for the separation of atropisomers at room temperature. nih.gov

The two possible atropisomers of 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl- can be designated as (aR) and (aS) based on the Cahn-Ingold-Prelog priority rules applied to the axially chiral system. Alternatively, the descriptors P (plus) for a right-handed helix and M (minus) for a left-handed helix can be used. princeton.edu The stability of these atropisomers is crucial for any potential application in stereoselective processes.

Resolution and Separation Techniques for Atropisomers (e.g., Chiral HPLC)

The separation of a racemic mixture of atropisomers into its constituent enantiomers is a critical step in the study and application of chiral biphenyls. Several techniques can be employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) being one of the most powerful and widely used methods.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation. The choice of the CSP is crucial and depends on the specific structure of the biphenyl. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic polymers.

For a compound like 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl- , a systematic screening of different chiral columns and mobile phase compositions would be necessary to achieve optimal separation. The development of a successful chiral HPLC method would enable the isolation of enantiomerically pure samples for further characterization and study.

Another classical method for the resolution of chiral biphenyls involves the formation of diastereomeric salts. If the biphenyl contains a suitable functional group, such as a carboxylic acid or an amine, it can be reacted with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can often be separated by crystallization. Subsequent removal of the resolving agent would then yield the individual enantiomers. For 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl- , this would require the introduction of a functional group amenable to salt formation.

| Resolution Technique | Principle | Applicability to 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl- |

| Chiral HPLC | Diastereomeric interactions with a chiral stationary phase. | Directly applicable to the racemic mixture. |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | Requires derivatization to introduce a suitable functional group (e.g., -COOH, -NH2). |

| Kinetic Resolution | Enantioselective reaction that preferentially consumes one enantiomer. | Applicable if a suitable enantioselective reaction can be identified. |

Asymmetric Catalysis in Biphenyl Synthesis and Functionalization

The direct synthesis of a single atropisomer of a biphenyl, known as asymmetric synthesis, is a highly desirable and efficient approach that avoids the need for resolution. frontiersin.org Asymmetric catalysis has emerged as a powerful tool for achieving this goal, with several strategies being developed for the enantioselective construction of the biphenyl backbone. acs.orgyoutube.com

One of the most prominent methods for the asymmetric synthesis of biaryls is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex. By employing a chiral ligand that coordinates to the palladium center, the reaction can be guided to produce one atropisomer in excess. The choice of the chiral ligand is critical for achieving high enantioselectivity. A variety of chiral phosphine (B1218219) ligands have been developed for this purpose. For the synthesis of 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl- , a potential route could involve the asymmetric Suzuki-Miyaura coupling of 2,5-dimethylphenylboronic acid with 1-bromo-3-chlorobenzene, or vice versa, in the presence of a chiral palladium catalyst.

Other transition-metal-catalyzed cross-coupling reactions, such as Negishi (using an organozinc reagent) and Stille (using an organotin reagent) couplings, can also be rendered asymmetric through the use of chiral ligands. rsc.org Furthermore, catalytic asymmetric C-H activation and functionalization have become increasingly important strategies for the synthesis of complex chiral molecules, including atropisomeric biphenyls. frontiersin.org

Enzymatic methods also offer a green and highly selective alternative for the synthesis of chiral compounds. nih.gov While less common for biphenyl synthesis, enzymatic desymmetrization of a prochiral biphenyl precursor could potentially be a viable route.

| Asymmetric Catalytic Method | Reactants | Chiral Source |

| Asymmetric Suzuki-Miyaura Coupling | Aryl boronic acid + Aryl halide | Chiral Palladium Catalyst |

| Asymmetric Negishi Coupling | Organozinc reagent + Aryl halide | Chiral Palladium or Nickel Catalyst |

| Asymmetric Stille Coupling | Organotin reagent + Aryl halide | Chiral Palladium Catalyst |

| Asymmetric C-H Activation | Aryl C-H bond + Coupling partner | Chiral Transition Metal Catalyst |

Quantum-Chemical Circular Dichroism (QC-CD) for Absolute Configuration Assignment

Once a chiral biphenyl has been synthesized or resolved, determining its absolute configuration is a crucial final step. X-ray crystallography is the definitive method for this, but it requires the formation of high-quality single crystals, which is not always feasible. In the absence of suitable crystals, chiroptical methods, particularly circular dichroism (CD) spectroscopy, coupled with quantum-chemical calculations, provide a powerful alternative. researchgate.netacs.org

Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is a unique fingerprint of the molecule's three-dimensional structure, including its absolute configuration. nih.gov

The QC-CD approach involves the following steps:

Conformational Analysis: The first step is to identify all low-energy conformers of the molecule using computational methods. For 1,1'-Biphenyl, 3'-chloro-2,5-dimethyl- , this would involve calculating the potential energy surface for rotation around the biphenyl bond.

CD Spectrum Calculation: For each stable conformer of a chosen enantiomer (e.g., the aR-isomer), the theoretical CD spectrum is calculated using quantum-chemical methods, such as time-dependent density functional theory (TD-DFT).

Boltzmann Averaging: The calculated spectra of the individual conformers are then averaged, weighted by their predicted Boltzmann populations at the experimental temperature, to generate the final theoretical CD spectrum for that enantiomer.

Comparison with Experiment: The calculated CD spectrum is then compared with the experimentally measured CD spectrum. A good match between the experimental spectrum and the calculated spectrum for the aR-isomer would allow for the assignment of the aR configuration to the enantiomer that produced the experimental spectrum. Conversely, a mirror-image relationship would indicate the aS configuration.

This powerful combination of experimental CD spectroscopy and theoretical calculations has become a reliable method for the unambiguous assignment of the absolute configuration of chiral molecules, including atropisomeric biphenyls. acs.orgfao.org

Applications in Advanced Organic Synthesis and Materials Science Research

Role as Synthetic Intermediates for Complex Molecular Architectures

Biphenyl (B1667301) derivatives are fundamental building blocks in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products. The strategic placement of functional groups on the biphenyl core allows for sequential, site-selective modifications, enabling the construction of intricate three-dimensional structures.

The structure of 1,1'-biphenyl, 3'-chloro-2,5-dimethyl- offers several handles for synthetic elaboration. The chloro-substituent is a particularly valuable functional group, serving as a reactive site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly effective for transforming aryl chlorides into more complex structures. researchgate.net This reaction allows for the introduction of a wide range of aryl, heteroaryl, alkyl, or vinyl groups at the 3'-position, dramatically increasing molecular complexity in a single, efficient step. youtube.com

Furthermore, the methyl groups can be subjected to oxidation to afford carboxylic acids or benzyl (B1604629) halides, which are themselves versatile intermediates for further transformations. For instance, the chloromethylation of biphenyl is a known route to producing valuable intermediates. pharmaguideline.com The presence of the chloro and methyl groups can also influence the regioselectivity of further electrophilic substitution reactions on the aromatic rings, providing pathways to polysubstituted biphenyls that might be difficult to access through other means. The inherent chirality of certain substituted biphenyls, known as atropisomerism, adds another layer of complexity and potential, allowing these compounds to serve as precursors to enantiomerically pure target molecules. unacademy.comslideshare.net

Contribution to Ligand Design in Catalysis (e.g., Chiral Ligands, NHC complexes)

The development of novel ligands is a driving force in the advancement of homogeneous catalysis. Biphenyls are a favored scaffold for ligand design due to their rigid backbone, which allows for the precise spatial arrangement of coordinating atoms. This is particularly crucial in asymmetric catalysis, where the chiral environment created by the ligand determines the stereochemical outcome of the reaction.

The substitution pattern of 1,1'-biphenyl, 3'-chloro-2,5-dimethyl- makes it an interesting candidate for the development of new ligands. The presence of substituents at the 2, 3', and 5 positions creates a sterically hindered environment around the biphenyl linkage. This restricted rotation can lead to stable atropisomers—stereoisomers arising from hindered rotation about a single bond—which are a cornerstone of many successful chiral ligands. pharmaguideline.comunacademy.com By resolving these atropisomers, enantiomerically pure ligands can be obtained.

This biphenyl core could be functionalized to create various types of ligands. For example, the introduction of phosphine (B1218219) groups, often at the 2 and 2' positions, would yield chiral diphosphine ligands, analogues of highly successful ligands like BINAP. The chloro group at the 3' position could be used to further tune the electronic properties of the ligand or to anchor the ligand to a support.

Additionally, the biphenyl scaffold is increasingly used in the design of N-heterocyclic carbene (NHC) ligands. beilstein-journals.orgbeilstein-journals.org NHCs are powerful electron-donating ligands that have found widespread use in catalysis. princeton.edursc.org A precursor to an NHC ligand could be constructed on one of the phenyl rings of 1,1'-biphenyl, 3'-chloro-2,5-dimethyl-, with the substitution pattern influencing the steric bulk and electronic properties of the resulting NHC, and by extension, the reactivity and selectivity of its metal complexes.

Integration into Novel Material Systems (e.g., Liquid Crystals, Organic Electronics)

The unique physical and electronic properties of biphenyl derivatives have led to their integration into a variety of advanced materials. Their rigid, elongated shape is conducive to the formation of liquid crystalline phases, while their conjugated pi-system makes them suitable for applications in organic electronics.

Liquid Crystals: Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. acs.org Biphenyls, particularly cyanobiphenyls, have been foundational in the development of liquid crystal displays (LCDs). The inclusion of substituents like chloro and methyl groups on the biphenyl core can significantly influence the material's properties, such as the temperature range of the liquid crystalline phase, viscosity, and dielectric anisotropy. wikipedia.orgiisc.ac.in Chlorinated biphenyls, for instance, are known to possess high thermal stability and specific dielectric constants. iisc.ac.in The substitution pattern of 1,1'-biphenyl, 3'-chloro-2,5-dimethyl- could be exploited to fine-tune these properties, potentially leading to new liquid crystal materials with specific characteristics for advanced display technologies or other applications like smart windows. Recent studies have also explored the formation of PCB-like products from liquid crystal monomers during water treatment, highlighting the environmental relevance of such structures. nih.gov

Organic Electronics: Biphenyls are also key components in organic semiconductors, which are utilized in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researching.cn The biphenyl unit can act as a charge-transporting or light-emitting component. The electronic properties of the biphenyl can be tuned by the introduction of substituents. The electron-withdrawing nature of the chloro group and the electron-donating nature of the methyl groups in 1,1'-biphenyl, 3'-chloro-2,5-dimethyl- would create a specific electronic profile. This tailored electronic structure could be beneficial for charge injection, transport, and recombination processes within an organic electronic device. Recent research has focused on developing new organic semiconductors based on biphenyl enamines and other derivatives, demonstrating the ongoing interest in this class of materials for high-performance electronics. royalsocietypublishing.orgnih.govunist.ac.kr

Precursors for Specialized Organic Reagents

Beyond their role as simple intermediates, certain functionalized biphenyls can serve as precursors to specialized organic reagents. These reagents can be designed to perform specific chemical transformations with high selectivity.